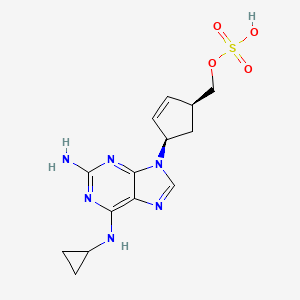
Abacavir Impurity Standard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abacavir Impurity Standard is a reference material used in pharmaceutical research and quality control. It is crucial for ensuring the purity and safety of abacavir, a medication used to treat HIV/AIDS. Abacavir Impurity Standards help identify and quantify impurities that may be present in abacavir formulations, ensuring compliance with regulatory standards.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Abacavir Impurity Standards involves multiple steps, including the preparation of intermediate compounds and their subsequent transformation into the desired impurity. The synthetic routes typically involve:
Cyclopropylamine Reaction: Cyclopropylamine is reacted with a purine derivative under controlled conditions to form the intermediate compound.
Cyclopentylmethanol Formation: The intermediate is then reacted with cyclopentylmethanol in the presence of a catalyst to form the final impurity standard.
Industrial Production Methods
Industrial production of Abacavir Impurity Standards follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves:
Batch Production: Large-scale synthesis in batch reactors.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the impurity standard.
Quality Control: Rigorous testing to ensure the impurity standard meets regulatory requirements.
化学反应分析
Types of Reactions
Abacavir Impurity Standards undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the impurity standard, which are analyzed to ensure the integrity of the abacavir formulation.
科学研究应用
Abacavir Impurity Standards have a wide range of applications in scientific research:
Pharmaceutical Research: Used in the development and validation of analytical methods for abacavir.
Quality Control: Essential for ensuring the purity and safety of abacavir formulations.
Regulatory Compliance: Used in the submission of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).
Stability Studies: Assess the stability of abacavir formulations over time.
Genotoxicity Assessment: Evaluate the potential genotoxic effects of impurities.
作用机制
Abacavir Impurity Standards do not have a direct mechanism of action as they are not active pharmaceutical ingredients. they play a crucial role in ensuring the safety and efficacy of abacavir by:
Identifying Impurities: Detecting and quantifying impurities that may affect the drug’s performance.
Ensuring Purity: Helping maintain the purity of abacavir formulations.
Regulatory Compliance: Ensuring that abacavir products meet regulatory standards for impurity levels.
相似化合物的比较
Abacavir Impurity Standards are unique in their specific application to abacavir. similar compounds used in pharmaceutical research include:
Lamivudine Impurity Standards: Used for the antiretroviral drug lamivudine.
Zidovudine Impurity Standards: Used for the antiretroviral drug zidovudine.
Tenofovir Impurity Standards: Used for the antiretroviral drug tenofovir.
These impurity standards share similar roles in ensuring the purity and safety of their respective drugs but are specific to different active pharmaceutical ingredients.
属性
分子式 |
C14H18N6O4S |
|---|---|
分子量 |
366.40 g/mol |
IUPAC 名称 |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C14H18N6O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 |
InChI 键 |
HDPSUBZUCMNXAD-SCZZXKLOSA-N |
手性 SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COS(=O)(=O)O |
规范 SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


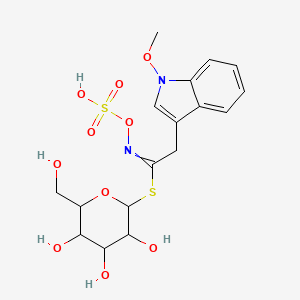
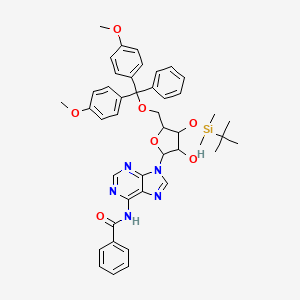
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)


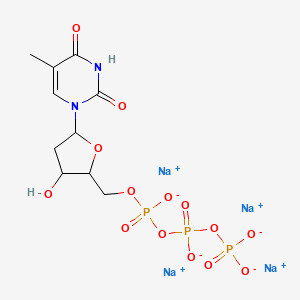
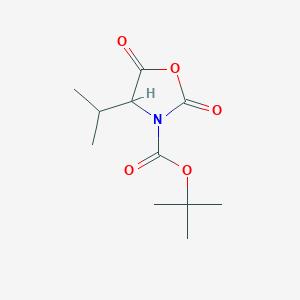
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
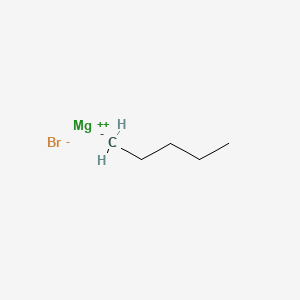

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
